3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-1-(4-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
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Overview
Description
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-1-(4-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of phenethylamines. This compound is characterized by its unique structure, which includes a pyrrole ring, methoxy groups, and a phenethylamine backbone. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-1-(4-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of solvents like trifluoroethanol and catalysts such as trifluoroacetic acid under microwave conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-1-(4-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-1-(4-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Industry: It can be used in the synthesis of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-1-(4-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the pyrrole ring.
Mescaline: Another phenethylamine derivative with additional methoxy groups.
Bevantolol: A compound synthesized using 3,4-dimethoxyphenethylamine as a precursor.
Uniqueness
What sets 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-1-(4-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE apart is its unique combination of functional groups and structural elements. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its analogues.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-23(12-11-15-5-10-19(28-3)20(13-15)29-4)18-14-21(25)24(22(18)26)16-6-8-17(27-2)9-7-16/h5-10,13,18H,11-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWPKJGHJBPYFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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